molecular formula C15H15NO3 B564365 Tolmetin-d3 CAS No. 1184998-16-0

Tolmetin-d3

Cat. No.: B564365
CAS No.: 1184998-16-0
M. Wt: 260.307
InChI Key: UPSPUYADGBWSHF-BMSJAHLVSA-N
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Description

Tolmetin-d3 is a deuterated form of Tolmetin, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the treatment of rheumatoid arthritis, osteoarthritis, and juvenile arthritis . The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies.

Mechanism of Action

Target of Action

Tolmetin primarily targets the Prostaglandin G/H synthase 1 and 2 . These enzymes, also known as cyclooxygenase-1 and 2 (COX-1 and COX-2) , play a crucial role in the inflammatory response . They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

Tolmetin acts by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors , leading to reduced inflammation .

Biochemical Pathways

The primary biochemical pathway affected by Tolmetin is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Tolmetin prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. These molecules are involved in pain, fever, inflammation, and clotting .

Pharmacokinetics

Tolmetin exhibits good absorption and rapid metabolism . It is well absorbed after oral administration, with a time to peak serum concentration of 30 to 60 minutes . The drug undergoes hepatic metabolism via oxidation and conjugation, and the metabolites are excreted in the urine within 24 hours . The elimination half-life is biphasic, with a rapid phase of 1 to 2 hours and a slow phase of approximately 5 hours . Tolmetin is highly protein-bound (99%) .

Result of Action

The molecular effect of Tolmetin’s action is the reduction in the synthesis of prostaglandins . On a cellular level, this leads to a decrease in the inflammatory response, as prostaglandins are key mediators of inflammation . Clinically, this results in the relief of signs and symptoms of rheumatoid arthritis and osteoarthritis, including the treatment of acute flares and long-term management .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tolmetin-d3 involves the incorporation of deuterium atoms into the Tolmetin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tolmetin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Tolmetin-d3 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tolmetin-d3

This compound’s uniqueness lies in its deuterium substitution, which enhances its metabolic stability and makes it a valuable tool for pharmacokinetic studies. This property distinguishes it from other similar NSAIDs, providing an advantage in drug development and research .

Biological Activity

Tolmetin-d3 is a deuterated derivative of tolmetin, a non-steroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and applications in research.

This compound is synthesized by incorporating deuterium atoms into the tolmetin structure. The presence of deuterium enhances the compound's utility in pharmacokinetic studies due to its distinct mass, allowing for precise tracking in biological systems. The molecular formula for this compound includes deuterated hydrogen atoms, which contribute to its unique properties compared to non-deuterated forms.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain. The IC50 values for Tolmetin against human COX-1 and COX-2 are reported as 0.35 µM and 0.82 µM, respectively . By inhibiting these enzymes, this compound effectively reduces inflammation associated with conditions such as arthritis.

Pharmacokinetics

This compound is primarily utilized as an internal standard in quantitative mass spectrometry analyses. Its unique isotopic signature allows researchers to correct for variations in sample preparation and instrument response, thereby improving the accuracy of pharmacokinetic studies. The absorption profile shows that tolmetin achieves peak plasma levels within 30-60 minutes after oral administration .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Plasma Time (Tmax)30-60 minutes
BioavailabilityHigh
Protein BindingNot Available
Volume of DistributionNot Available

Anti-inflammatory Efficacy

Research indicates that this compound retains the anti-inflammatory properties characteristic of its parent compound. In vivo studies using carrageenan-induced paw edema models demonstrate significant reductions in paw thickness following administration of this compound compared to control groups . The optimized formulations of fast-dissolving tablets containing tolmetin have shown improved bioavailability, enhancing its therapeutic effects .

Anticancer Activity

Recent studies have explored the anticancer potential of tolmetin derivatives, including this compound. Novel derivatives have demonstrated antiproliferative activity against various tumor cell lines, with some showing IC50 values as low as 10.32 µM against HL-60 cells . These derivatives induce apoptosis through pathways involving caspases, highlighting their potential as anticancer agents.

Case Studies

  • Case Study on Rheumatoid Arthritis : A study evaluated the efficacy of fast-dissolving tolmetin formulations in patients with rheumatoid arthritis. Results indicated a significant improvement in pain management and reduction in inflammatory markers compared to traditional formulations .
  • Anticancer Evaluation : A series of tolmetin derivatives were tested against a panel of 60 tumor cell lines by the National Cancer Institute (NCI). The most potent derivative showed significant cytotoxicity and induced apoptosis in specific cancer cell lines, suggesting a promising avenue for further research into tolmetin-based therapies .

Properties

IUPAC Name

2-[5-(4-methylbenzoyl)-1-(trideuteriomethyl)pyrrol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSPUYADGBWSHF-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=CC=C1C(=O)C2=CC=C(C=C2)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676161
Record name [1-(~2~H_3_)Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184998-16-0
Record name [1-(~2~H_3_)Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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